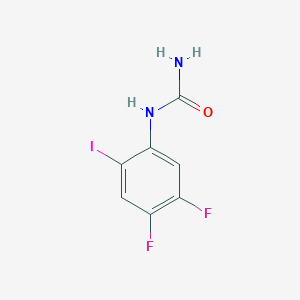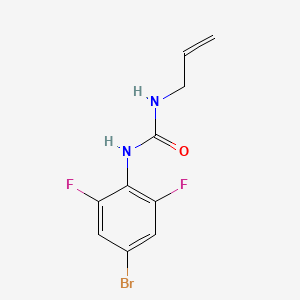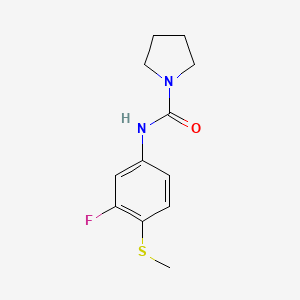![molecular formula C14H20N2O4S B7586728 1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide, commonly known as MAPS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAPS is a piperidine-based compound that belongs to the class of sulfonamides.
作用機序
The mechanism of action of MAPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. MAPS has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MAPS has also been found to block the binding of ligands to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MAPS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MAPS can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in immune cells. MAPS has also been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. In vivo studies have shown that MAPS can protect against glutamate-induced neurotoxicity and reduce the size of tumors in animal models.
実験室実験の利点と制限
One of the advantages of using MAPS in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and side effects in experimental animals. Additionally, MAPS has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using MAPS in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on MAPS. One potential application of MAPS is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MAPS has been shown to have a neuroprotective effect, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, MAPS has been found to exhibit anti-tumor properties, and further research could investigate its potential as a cancer treatment. Moreover, the mechanism of action of MAPS is not fully understood, and future studies could explore its interactions with other proteins and enzymes.
合成法
The synthesis of MAPS involves the reaction of 3-methoxyphenylacetic acid with piperidine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent. The resulting intermediate is then treated with sulfonamide to yield the final product, MAPS. The synthesis method of MAPS has been optimized to achieve a high yield and purity of the compound.
科学的研究の応用
MAPS has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, MAPS has been shown to have a neuroprotective effect against glutamate-induced excitotoxicity in vitro and in vivo. MAPS has also been found to exhibit anti-inflammatory and anti-tumor properties in cancer research. Moreover, MAPS has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-[2-(3-methoxyphenyl)acetyl]piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-12-5-2-4-11(8-12)9-14(17)16-7-3-6-13(10-16)21(15,18)19/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOBHJIFKNRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)

![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)



![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
